molecular formula C8H6Cl2INO B2452970 2-Chloro-N-(4-chloro-2-iodophenyl)acetamide CAS No. 1701902-71-7

2-Chloro-N-(4-chloro-2-iodophenyl)acetamide

Cat. No.: B2452970
CAS No.: 1701902-71-7
M. Wt: 329.95
InChI Key: NGHGAAUPFPSZEY-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-2-iodophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2INO It is a chlorinated acetamide derivative, characterized by the presence of both chlorine and iodine atoms on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chloro-2-iodophenyl)acetamide typically involves the reaction of 4-chloro-2-iodoaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloro-2-iodoaniline+chloroacetyl chlorideThis compound+HCl\text{4-chloro-2-iodoaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloro-2-iodoaniline+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-2-iodophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine or iodine atoms under appropriate conditions.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloro-2-iodophenyl)acetamide is not well-documented. its chemical structure suggests that it may interact with biological molecules through various pathways, including binding to specific receptors or enzymes. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-iodophenyl)acetamide
  • 2-Chloro-N-(4-iodophenyl)acetamide
  • N-(4-Chloro-2-iodophenyl)acetamide

Uniqueness

2-Chloro-N-(4-chloro-2-iodophenyl)acetamide is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which can influence its chemical reactivity and potential applications. The combination of these halogens may impart distinct properties compared to similar compounds with only one halogen atom.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2INO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHGAAUPFPSZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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